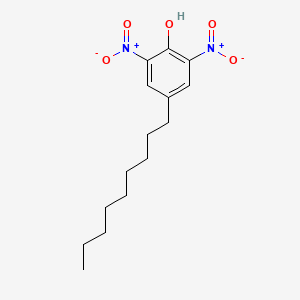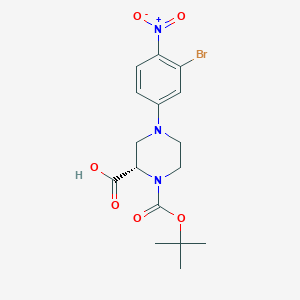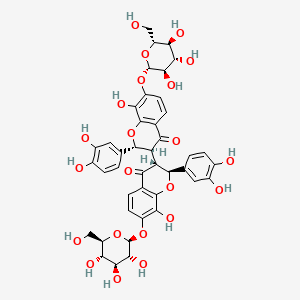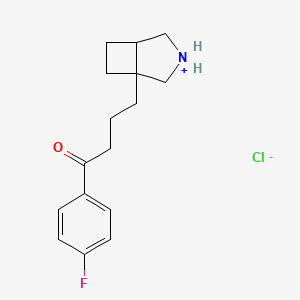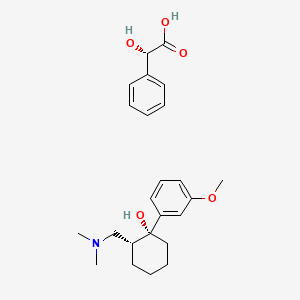
1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic organic compound. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the ethyl and phenyl groups through electrophilic aromatic substitution.
Attachment of the Morpholino Group: This step might involve nucleophilic substitution or addition reactions to attach the morpholino group to the propyl chain.
Formation of the Hydrochloride Salt: The final step usually involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or the morpholino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:
Binding to Receptors: Modulating the activity of specific receptors in the body.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease processes.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-3-ethyl-3-phenyl-2H-indol-2-one: Lacks the morpholino group.
1,3-Dihydro-3-ethyl-1-(3-(piperidino)propyl)-3-phenyl-2H-indol-2-one: Contains a piperidino group instead of a morpholino group.
1,3-Dihydro-3-ethyl-1-(3-(dimethylamino)propyl)-3-phenyl-2H-indol-2-one: Contains a dimethylamino group instead of a morpholino group.
Uniqueness
The presence of the morpholino group in 1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride might confer unique properties, such as increased solubility or specific biological activity, compared to similar compounds.
Propiedades
Número CAS |
37126-58-2 |
|---|---|
Fórmula molecular |
C23H29ClN2O2 |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
3-ethyl-1-(3-morpholin-4-ium-4-ylpropyl)-3-phenylindol-2-one;chloride |
InChI |
InChI=1S/C23H28N2O2.ClH/c1-2-23(19-9-4-3-5-10-19)20-11-6-7-12-21(20)25(22(23)26)14-8-13-24-15-17-27-18-16-24;/h3-7,9-12H,2,8,13-18H2,1H3;1H |
Clave InChI |
QOLROUACXYEROT-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=CC=CC=C2N(C1=O)CCC[NH+]3CCOCC3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
